Electrophotographic Photosensitivity Enhancement
The photosensitivity of tetranitrofluorenone is demonstrably superior to its less nitrated analogs. A direct head-to-head comparison in vacuum-evaporated thin films shows that increasing nitro substitution from one group (nitrofluorenone) to four groups (tetranitrofluorenone) enhances photosensitivity by a factor of 33, from 0.018 to 0.60 [1]. This enhancement is attributed to a greater probability of electron-hole pair formation during the initial photogeneration stage, with the average thermalized pair radius decreasing from 2.75 nm to 2.0 nm [1].
| Evidence Dimension | Photosensitivity |
|---|---|
| Target Compound Data | 0.60 (Tetranitrofluorenone) |
| Comparator Or Baseline | 0.018 (Nitrofluorenone, mono-nitro derivative) |
| Quantified Difference | 33-fold increase (from 0.018 to 0.60) |
| Conditions | Vacuum-evaporated thin films; photoconductivity measurement |
Why This Matters
For procurement in electrophotography, a 33-fold performance difference between analogs is a critical specification, directly dictating device sensitivity and power consumption, and making the tetranitro derivative the only viable option for high-performance applications.
- [1] Zhdanov Irkutsk State Univ. (1986). Relationship between molecular structure and photoelectric properties in a series of nitro-substituted fluorenone derivatives. High Energy Chemistry, 20(1). OSTI ID: 5047126. View Source
